molecular formula C29H27N3O4S B7756366 4-{N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]4-METHYLBENZENESULFONAMIDO}BENZAMIDE

4-{N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]4-METHYLBENZENESULFONAMIDO}BENZAMIDE

Cat. No.: B7756366
M. Wt: 513.6 g/mol
InChI Key: OXHXNGMOPLRRHK-UHFFFAOYSA-N
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Description

4-{N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]4-METHYLBENZENESULFONAMIDO}BENZAMIDE is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, and a benzenesulfonamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]4-METHYLBENZENESULFONAMIDO}BENZAMIDE typically involves multiple steps:

    Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative.

    Introduction of the Hydroxypropyl Group:

    Formation of the Benzenesulfonamido Linkage: The final step involves the formation of the benzenesulfonamido linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]4-METHYLBENZENESULFONAMIDO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The sulfonamido group can be reduced to form an amine derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-{N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]4-METHYLBENZENESULFONAMIDO}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]4-METHYLBENZENESULFONAMIDO}BENZAMIDE depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]4-METHYLBENZENESULFONAMIDO}BENZAMIDE is unique due to its combination of a carbazole moiety, hydroxypropyl group, and benzenesulfonamido linkage. This unique structure imparts specific electronic, optical, and chemical properties that make it suitable for various advanced applications.

Properties

IUPAC Name

4-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4S/c1-20-10-16-24(17-11-20)37(35,36)32(22-14-12-21(13-15-22)29(30)34)19-23(33)18-31-27-8-4-2-6-25(27)26-7-3-5-9-28(26)31/h2-17,23,33H,18-19H2,1H3,(H2,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHXNGMOPLRRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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